

# Pharmacokinetics and metabolism of Carebastine

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An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Carebastine

### Introduction

Carebastine is the pharmacologically active carboxylic acid metabolite of ebastine, a second-generation histamine H1 receptor antagonist.[1][2][3] Following oral administration, ebastine undergoes extensive and rapid first-pass metabolism to form carebastine, which is primarily responsible for the antihistaminic effects.[4][5][6] This guide provides a comprehensive overview of the pharmacokinetics, metabolism, and relevant experimental methodologies for carebastine, tailored for researchers and drug development professionals.

### **Pharmacokinetics**

The pharmacokinetic profile of carebastine has been characterized following the oral administration of its parent drug, ebastine. Plasma levels of unchanged ebastine are typically negligible or undetectable, making the pharmacokinetics of carebastine the central focus.[7][8]

## **Absorption**

Ebastine is rapidly absorbed after oral administration and is extensively metabolized to carebastine during its first pass through the liver.[4][5][9] The pharmacokinetics of carebastine are generally linear over the typical therapeutic dose range.[4][5][10] Food intake does not significantly affect the gastrointestinal absorption of ebastine but can lead to a 1.5 to 2.0-fold



increase in the plasma levels (Cmax) and AUC of carebastine, though this does not alter the time to peak concentration (Tmax) or clinical effect.[8][10][11]

### **Distribution**

Carebastine exhibits a high volume of distribution, with reported values of 89.5 L and 123 L.[10] Both ebastine and carebastine are highly bound to plasma proteins, with a binding rate of approximately 98%.[12]

#### Metabolism

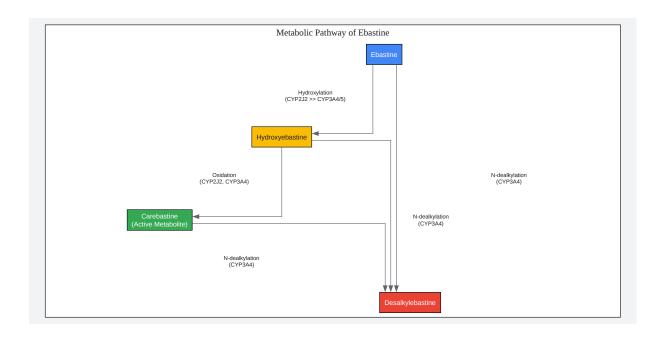
The biotransformation of ebastine is a sequential process involving multiple metabolites and key cytochrome P450 (CYP) enzymes. Ebastine is first metabolized to intermediate metabolites, including hydroxyebastine and desalkylebastine.[13][14] Hydroxyebastine is then further metabolized to the main active metabolite, carebastine.[13][14]

The primary enzymes involved in this metabolic cascade are CYP3A4 and CYP2J2.[6][13]

- CYP3A4 is the main enzyme responsible for the N-dealkylation of ebastine, hydroxyebastine, and carebastine.[13]
- CYP2J2 primarily mediates the hydroxylation of ebastine to hydroxyebastine.[13] Both CYP2J2 and CYP3A4 contribute to the subsequent formation of carebastine from hydroxyebastine.[13]

Studies in human liver microsomes have shown that carebastine is metabolically more stable than both ebastine and hydroxyebastine.[13]





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Metabolic conversion of ebastine to its primary metabolites.

### **Excretion**

The primary route of excretion for carebastine is via the kidneys.[10] However, the urinary excretion of unchanged carebastine is low, accounting for only 1.3-1.8% of the administered dose over 72 hours, indicating that it is extensively cleared by further metabolism.[8][10] The elimination half-life of carebastine ranges from approximately 10 to 19 hours.[4][10]

# Data Presentation Pharmacokinetic Parameters of Carebastine

The following table summarizes key pharmacokinetic parameters for carebastine after single oral doses of ebastine in healthy adult volunteers.



Parameter	10 mg Ebastine Dose	50 mg Ebastine Dose	Fasting (10 mg)	Fed (10 mg)
Tmax (h)	2.6 - 5.7[10]	4 - 6	5.00 ± 2.00[15]	6.14 ± 2.0[15]
Cmax (ng/mL)	90 - 120[10] (112)	388	143 ± 68.4[15]	176 ± 68.4[15]
t½ (h)	10.6 ± 2.6[4]	12.5 ± 1.9[4]	17.4 ± 4.97[15]	20.0 ± 4.97[15]
AUC (mg/L·h)	1.75 - 2.94[10]	N/A	N/A	N/A
Vd (L)	89.5 - 123[ <u>10</u> ]	N/A	N/A	N/A

Note: Values are presented as range or mean  $\pm$  standard deviation where available. Data is compiled from multiple studies and variations may exist due to different study designs and analytical methods.

## **Role of Cytochrome P450 Isoforms in Metabolism**

This table details the intrinsic clearance (CLint) of ebastine and its metabolites by specific CYP450 enzymes, highlighting their relative contributions.

Metabolic Reaction	Substrate	Product	Primary Enzyme(s)	Intrinsic Clearance (CLint) (µL/min/pmol P450)
N-dealkylation	Ebastine	Desalkylebastine	CYP3A4	0.44[13]
N-dealkylation	Hydroxyebastine	Desalkylebastine	CYP3A4	1.05[13]
N-dealkylation	Carebastine	Desalkylebastine	CYP3A4	0.16[13]
Hydroxylation	Ebastine	Hydroxyebastine	CYP2J2	0.45[13]

# **Experimental Protocols**Determination of Plasma Concentrations

### Foundational & Exploratory

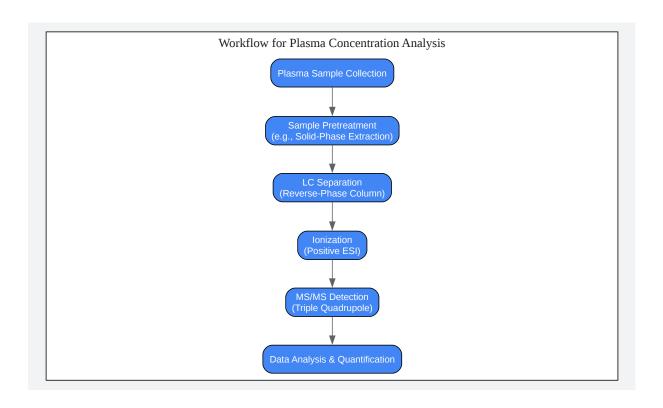




A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the simultaneous determination of ebastine and carebastine in human plasma.[15][16][17]

- Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE)[16][17] or protein precipitation.[15]
- Chromatographic Separation: Separation is achieved on a reverse-phase column, such as a Cyano[16] or Synergi Hydro-RP column.[15] The mobile phase often consists of a gradient or isocratic mixture of acetonitrile, methanol, and an ammonium acetate buffer.[15][16]
- Detection: Detection is performed using a triple-quadrupole mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM).[15][18]
- Quantification: The method allows for accurate quantification over a concentration range of approximately 0.01-8.0 ng/mL for ebastine and 1.0-300 ng/mL for carebastine.[15] The lower limit of quantification (LLOQ) is typically around 0.1 ng/mL for ebastine and 0.2 ng/mL for carebastine.[18]





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Typical experimental workflow for quantifying carebastine in plasma.

### In Vitro Metabolism Studies

The characterization of enzymes responsible for carebastine formation and metabolism is conducted using in vitro systems.

 System: The primary systems used are human liver microsomes (HLMs) and cDNAexpressed recombinant human cytochrome P450 enzymes.[13]



- Incubation: Substrates (ebastine, hydroxyebastine, or carebastine) are incubated with the enzyme systems in the presence of necessary cofactors like NADPH.
- Reaction Phenotyping: To identify the specific P450 isoforms involved, chemical inhibition studies are performed. Isoform-selective inhibitors (e.g., ketoconazole for CYP3A, astemizole for CYP2J2/CYP3A4) are added to the incubation mixture to observe their effect on metabolite formation.[13]
- Kinetic Analysis: Michaelis-Menten kinetics are determined to calculate parameters such as Km, Vmax, and intrinsic clearance (CLint), which helps in understanding the efficiency of the metabolic reactions.[13]

### Conclusion

Carebastine, the active metabolite of ebastine, is central to the drug's therapeutic effect. It is formed rapidly and extensively following oral administration of ebastine, with its pharmacokinetics being linear and predictable. The metabolism is well-defined, with major roles for CYP3A4 and CYP2J2 in the sequential biotransformation pathway. Carebastine exhibits a long elimination half-life, supporting once-daily dosing of the parent drug. A thorough understanding of its pharmacokinetic and metabolic profile is critical for predicting drug-drug interactions, assessing safety in special populations, and guiding further development of antihistamine therapies.

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